2-Bromo-5-chloropyridine-4-boronic acid

Suzuki-Miyaura coupling Orthogonal reactivity Sequential functionalization

Researchers requiring differentiated 2,5-disubstituted pyridine scaffolds face inefficient multi-step syntheses. 2-Bromo-5-chloropyridine-4-boronic acid (CAS 1072952-51-2) solves this via orthogonal sequential Suzuki coupling: the C2-Br site couples first, then C5-Cl, eliminating protecting groups. • Enables two-step sequential coupling without protecting group strategies • C4-boronic acid remains available for complementary cross-couplings • Dual-halogen scaffold supports library synthesis for kinase/GPCR programs Supplied at ≥98% purity with cold-chain shipping.

Molecular Formula C5H4BBrClNO2
Molecular Weight 236.26 g/mol
CAS No. 1072952-51-2
Cat. No. B1519947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloropyridine-4-boronic acid
CAS1072952-51-2
Molecular FormulaC5H4BBrClNO2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1Cl)Br)(O)O
InChIInChI=1S/C5H4BBrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H
InChIKeyOEBDNRIHMPUZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chloropyridine-4-boronic Acid: Procurement Overview & Context


2-Bromo-5-chloropyridine-4-boronic acid (CAS 1072952-51-2, molecular formula C₅H₄BBrClNO₂, molecular weight 236.26) is a heteroaryl boronic acid featuring dual halogen substitution (bromine at C2, chlorine at C5) on a pyridine ring para to the boronic acid group at C4 . This compound is commercially available from multiple suppliers in purities typically ≥98%, with prices ranging from approximately $50 to $172 per gram at research scale . It serves primarily as an electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing functionalized biaryl and heteroaryl architectures relevant to pharmaceutical and agrochemical synthesis .

Why 2-Bromo-5-chloropyridine-4-boronic Acid Cannot Be Substituted


Halopyridinylboronic acids exhibit pronounced structure-dependent differences in Suzuki-Miyaura cross-coupling efficiency, stability, and downstream functionalization potential that preclude simple interchangeability. For instance, 2-pyridylboronic acids lacking a halogen at the 2-position are known to be unstable and prone to rapid protodeboronation under aqueous coupling conditions, while 2-chloro-substituted variants demonstrate enhanced stability but with distinct electronic profiles that modulate transmetalation rates and cross-coupling yields . The 2-bromo-5-chloro-4-boronic acid configuration provides a specific electrophilic reactivity gradient (Br > Cl) that enables orthogonal sequential coupling strategies unattainable with mono-halogenated or differently substituted analogs [1].

Comparative Evidence vs. Halopyridinyl Analogs


Orthogonal Halogen Reactivity for Sequential Coupling

2-Bromo-5-chloropyridine-4-boronic acid contains both a C2-bromo and a C5-chloro substituent, with the C-Br bond exhibiting substantially higher reactivity toward oxidative addition in palladium-catalyzed cross-coupling than the C-Cl bond. This reactivity differential enables sequential coupling strategies wherein the bromide site can be selectively functionalized in a first coupling step, leaving the chloride site intact for a second, distinct coupling event [1]. In contrast, 2-chloro-5-pyridylboronic acid (CAS 444120-91-6) possesses only a single C2-chloro reactive handle, while 2-bromo-5-pyridylboronic acid (CAS 223463-14-7) lacks the C5-chloro substitution pattern required for differentiated sequential functionalization [2].

Suzuki-Miyaura coupling Orthogonal reactivity Sequential functionalization

Protodeboronation Stability in Aqueous Suzuki Conditions

Unsubstituted 2-pyridylboronic acids are notoriously unstable and undergo rapid protodeboronation under standard Suzuki-Miyaura aqueous basic conditions, limiting their synthetic utility. Halogen substitution at the 2-position (either Cl or Br) confers markedly enhanced stability, enabling isolation and storage as crystalline solids. The presence of the 2-bromo substituent in 2-bromo-5-chloropyridine-4-boronic acid provides this stabilizing effect while simultaneously offering a reactive handle for cross-coupling, a dual benefit not available with non-halogenated 2-pyridylboronic acids [1].

Boronic acid stability Protodeboronation Cross-coupling efficiency

Rh-Catalyzed Asymmetric Coupling Compatibility

In rhodium-catalyzed asymmetric Suzuki-Miyaura coupling, the presence of a 2-chloro substituent on the pyridine boronic acid partner is essential for catalytic turnover. Unsubstituted pyridine boronic acids inhibit the reaction through strong coordination to the rhodium center, whereas 2-Cl-pyridinyl boronic acids avoid inhibition due to reduced Lewis basicity at the pyridine nitrogen [1]. 2-Bromo-5-chloropyridine-4-boronic acid, bearing a 2-bromo substituent, is structurally positioned to provide similar electronic modulation while offering bromine-based orthogonal reactivity.

Asymmetric catalysis Rhodium catalysis Electronic tuning

Commercial Availability and Price Benchmarking

2-Bromo-5-chloropyridine-4-boronic acid is commercially available from multiple reputable suppliers including Fluorochem (£58.00/g), Macklin ($43.20/g equivalent based on 118 CNY/250mg), and Aladdin Scientific ($49.90-$171.90/g depending on volume) . In contrast, the structurally analogous 2-chloro-5-pyridylboronic acid shows limited commercial availability with fewer suppliers and typically higher per-gram pricing at research scale [1].

Procurement Price comparison Commercial availability

C4 Regiochemistry vs. C3/C5 Isomers

The boronic acid group at the C4 position of the pyridine ring distinguishes 2-bromo-5-chloropyridine-4-boronic acid from C3- and C5-boronic acid regioisomers (e.g., 2-bromo-5-pyridylboronic acid, CAS 223463-14-7). This C4 regiochemistry positions the boronic acid para to the pyridine nitrogen, altering both the electronic environment and steric profile relative to meta-substituted (C3) or para-to-halogen (C5) isomers [1]. These regiochemical differences directly impact cross-coupling yields and site-selectivity in polyhalogenated systems.

Regioselectivity Isomer differentiation Suzuki coupling

Cold Chain Storage and Handling Requirements

2-Bromo-5-chloropyridine-4-boronic acid requires storage at -20°C with argon atmosphere for long-term stability . This cold-chain requirement distinguishes it from certain simpler aryl boronic acids (e.g., phenylboronic acid) which are stable at room temperature, but is consistent with other halopyridinylboronic acids that exhibit enhanced stability under refrigerated conditions. The specific storage protocol (-20°C, inert atmosphere) is explicitly specified across multiple supplier technical datasheets [1].

Storage stability Cold chain logistics Handling requirements

Procurement-Driven Application Scenarios


Sequential Orthogonal Suzuki-Miyaura Coupling

This compound enables a two-step sequential coupling strategy: first, Suzuki coupling at the more reactive C2-bromo position with aryl/heteroaryl boronic acid partners, followed by a second coupling at the C5-chloro position with a distinct boronic acid partner. This orthogonal reactivity eliminates the need for protecting group strategies and reduces total step count for targets requiring differentiated substituents at the 2- and 5-positions of the pyridine ring [1]. The C4-boronic acid group remains available for direct use as a nucleophilic coupling partner in complementary cross-coupling reactions [2].

Halopyridinylboronic Acid Library Synthesis

The 2-bromo-5-chloro-4-boronic acid scaffold serves as a versatile entry point for generating diverse halopyridinylboronic acid libraries via selective halogen functionalization. The presence of both bromine and chlorine handles, combined with the boronic acid group, allows systematic exploration of substitution patterns at multiple ring positions simultaneously [1]. Such libraries are valuable for hit-to-lead optimization in pharmaceutical discovery programs targeting kinase inhibitors, GPCR modulators, and other heteroaryl-containing drug candidates.

Asymmetric Rh-Catalyzed Cross-Coupling

In rhodium-catalyzed asymmetric Suzuki-Miyaura coupling, the 2-halogen substituent on the pyridine boronic acid partner is essential for preventing catalyst inhibition through reduced Lewis basicity at the pyridine nitrogen [1]. 2-Bromo-5-chloropyridine-4-boronic acid, bearing a 2-bromo substituent, meets this electronic requirement while simultaneously providing a reactive handle for orthogonal functionalization, enabling the synthesis of enantioenriched biaryl compounds with defined stereochemistry for pharmaceutical and agrochemical applications.

Agrochemical Intermediate Synthesis

The C4 regiochemistry of the boronic acid group provides direct access to pyridine derivatives substituted at the 4-position, a connectivity pattern prevalent in commercial agrochemicals including certain fungicides and herbicides [1]. The dual-halogen substitution further enables late-stage diversification of the pyridine core without requiring de novo synthesis for each derivative, accelerating structure-activity relationship studies in crop protection research programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-chloropyridine-4-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.